molecular formula C9H14N4 B1196946 1-(2-Phenylethyl)guanidine CAS No. 538-69-2

1-(2-Phenylethyl)guanidine

Cat. No. B1196946
CAS RN: 538-69-2
M. Wt: 178.23 g/mol
InChI Key: NMLWFEJUWANVHA-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)guanidine is a chemical compound with the CAS Number: 538-69-2 and a Molecular Weight of 163.22 . It has a linear formula of C9H13N3 .


Molecular Structure Analysis

The molecular structure of 1-(2-Phenylethyl)guanidine is represented by the linear formula C9H13N3 . A detailed theoretical geometric structure analysis can be found in the work by Sibel Demir Kanmazalp .

Scientific Research Applications

  • Chiral Superbases and Guanidines Synthesis : Modified guanidines, including those with 1-phenylethyl groups, have been explored as potential chiral superbases. These compounds were synthesized and evaluated for their potential applications in organic chemistry (Isobe, Fukuda, & Ishikawa, 2000).

  • Quantum Chemical Calculations : 2-(1-Phenylethylideneamino)guanidine compounds have been characterized using quantum chemical calculations to understand their molecular geometry, charge distribution, and potential applications in nonlinear optical properties (S. D. Kanmazalp, 2017).

  • DNA Adducts from Styrene Oxide : 7-(2-Hydroxy-1-phenylethyl)- and 7-(2-hydroxy-2-phenylethyl)guanines, derivatives of guanidine, have been synthesized as DNA adducts derived from styrene oxide, which are important for understanding exposure to styrene (J. Novák, Linhart, & Hana Dvorˇáková, 2004).

  • Optical Isomer Antagonism : Studies on the antagonism between the optical isomers of N-(1-phenylethyl)guanidine have been conducted, particularly in the context of adrenergic-neurone blocking drugs (R. Fielden & A. L. Green, 1966).

  • Bis(guanidiniums) Derivatives Synthesis : The synthesis and characterization of phenylenedimethylene bis(guanidiniums) derivatives have been reported, highlighting their strong interaction with organic anions and potential applications in receptor chemistry (L. Xiao, 2006).

  • Biological Activities of Guanidine Compounds : Guanidine compounds, including those with phenylethyl groups, have been reviewed for their biological activities and therapeutic uses in various fields such as CNS, anti-inflammatory, anti-diabetic, and chemotherapeutic agents (F. Sa̧czewski & Łukasz Balewski, 2013).

Future Directions

Guanidines, including 1-(2-Phenylethyl)guanidine, have great potential in various fields due to their unique properties and simple synthesis . They play a crucial role in the metabolism of living organisms and are used as synthetic drugs, biocidal agents, catalysts, ligands, and sweeteners . Furthermore, they serve as a basis for the creation of modern smart materials . Future research will likely continue to explore these and other potential applications of guanidines.

properties

IUPAC Name

2-(2-phenylethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKLNCUXOUHWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylethyl)guanidine

CAS RN

538-69-2
Record name N-(2-Phenylethyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Kabasawa, M Ikeno, M Suzukawa… - Helvetica chimica …, 2002 - Wiley Online Library
The chemistry of N‐hydroxyguanidines, focusing on photo‐sensitized oxygenation and reaction with nitric oxide (NO), was examined. In the former reaction, a urea derivative was …
Number of citations: 5 onlinelibrary.wiley.com
B Sauer, TS Skinner-Adams, A Bouchut… - European Journal of …, 2017 - Elsevier
Malaria is one of the most significant tropical diseases and remains a major challenge due to the lack of a broadly effective vaccine and parasite resistance to current drugs. This means …
Number of citations: 15 www.sciencedirect.com
V Lekve - 2018 - bora.uib.no
Background: Acute Myeloid Leukaemia (AML) is a form of cancer that is associated with low survival rates, and where the current treatment is impaired by low tolerance and severe side-…
Number of citations: 0 bora.uib.no
V Lekve - 2018 - core.ac.uk
Background: Acute Myeloid Leukaemia (AML) is a form of cancer that is associated with low survival rates, and where the current treatment is impaired by low tolerance and severe side-…
Number of citations: 0 core.ac.uk

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